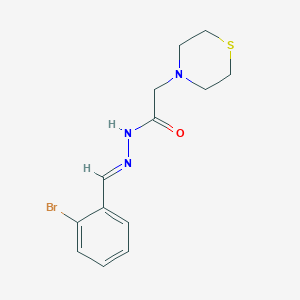

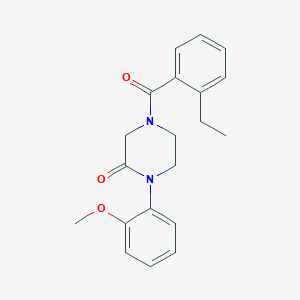

![molecular formula C21H25ClN2O2 B5507427 1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidine derivatives, including those similar to "1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide", are typically synthesized through multi-step chemical reactions. For example, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity, highlighting the importance of substituent variation for activity enhancement (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological molecules. Shim et al. (2002) conducted a detailed analysis of the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, using molecular modeling to understand the compound's conformation and binding characteristics (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. Research by Sugimoto et al. (1992) on acetylcholinesterase inhibitors revealed how modifications to the piperidine nucleus and its substituents can significantly alter the compound's chemical properties and biological activity (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. Studies on similar compounds, like those by Perrone et al. (2000), provide insights into how structural modifications affect these properties (Perrone et al., 2000).

科学的研究の応用

Anti-acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhanced activity, suggesting potential use in antidementia therapy. Compound 21, in particular, showed potent inhibitory effects on AChE, making it a candidate for further development as an antidementia agent (H. Sugimoto et al., 1990).

Structure-Activity Relationships in Anti-AChE Derivatives

Continuing the investigation into anti-AChE activity, the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives were extended. These studies led to the identification of compound 19 as one of the most potent AChE inhibitors, showcasing a definite selectivity towards AChE over BuChE and a dose-dependent inhibitory effect on AChE in rat brain (H. Sugimoto et al., 1992).

CB1 Cannabinoid Receptor Interaction

The molecular interaction of specific piperidine derivatives with the CB1 cannabinoid receptor has been explored, highlighting the structural analog SR141716 as a potent and selective antagonist. This research contributes to understanding the binding interactions with the CB1 receptor, offering insights into the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

A study on the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its cytotoxic activity against various human cancer cell lines revealed promising results. The compound demonstrated significant cytotoxic activities, suggesting its potential as a therapeutic agent in cancer treatment (Menna El Gaafary et al., 2021).

Dopamine D3 Receptor Ligands

Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective ligands for the dopamine D3 receptor. These compounds, through structural modifications, showed high affinity and selectivity, presenting opportunities for the development of new therapeutic options for neurological disorders (M. Leopoldo et al., 2002).

特性

IUPAC Name |

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-19-8-4-5-9-20(19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSSDFWCARZFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)